Adozelesin
Description
Background of DNA-Targeting Agents
The strategy of targeting cellular DNA has been a cornerstone of cancer chemotherapy for decades. creativebiolabs.net These agents function through diverse mechanisms, including the modification of DNA bases, intercalation between the strands, or the formation of crosslinks, all of which can disrupt DNA replication and lead to cell death. creativebiolabs.net The historical development of these drugs began with early chemotherapies like nitrogen mustards. nih.gov
Significant progress in understanding DNA replication and repair pathways in the 1970s and 1980s paved the way for the development of more sophisticated agents. nih.govfrontiersin.org This era saw the rise of drugs that could, for example, poison topoisomerase enzymes, which are critical for managing DNA topology during replication. mdpi.com The overarching goal has been to create agents that can effectively eliminate tumor cells while minimizing damage to healthy tissues. nih.gov More recent advancements have been driven by genomic insights, leading to more precise targeting of molecules and pathways essential for cancer growth. nih.gov
Within this broad class of therapeutics, DNA alkylating agents represent a major subgroup. These compounds act by forming covalent bonds with DNA, often with purine (B94841) bases, which can stall the progression of the replication fork and trigger cell death. creativebiolabs.net Natural products have been a rich source of such agents, with compounds like mitomycin C and streptozotocin (B1681764) demonstrating the potential of this approach. creativebiolabs.net It is from this lineage of naturally derived, highly potent DNA-damaging agents that the direct precursors to Adozelesin were discovered. mdpi.com
Overview of this compound as a Cyclopropylpyrroloindole (CPI) Analogue
This compound is a synthetic compound belonging to the cyclopropylpyrroloindole (CPI) family of DNA-alkylating agents. mcgill.canih.gov It is a synthetic analogue of the natural product CC-1065, which was isolated from the fermentation broths of Streptomyces zelensis. mdpi.comaacrjournals.org CC-1065 itself exhibited powerful antitumor properties but was ultimately deemed unsuitable for clinical development due to a delayed death phenotype observed in animal models. mdpi.commcgill.ca
This led to a concerted effort to synthesize analogues of CC-1065 that would retain its potent cytotoxicity without the associated toxicity. mdpi.comportico.org this compound (also known as U-73975) emerged from this research as a promising lead candidate. nih.govportico.org It was selected for further investigation based on its superior in vivo antitumor activity and favorable formulation characteristics. nih.gov
The defining feature of this compound and other CPI analogues is their unique mechanism of action. They bind to the minor groove of DNA, showing a preference for A/T-rich sequences. aacrjournals.orgncats.io Following this sequence-specific binding, the reactive cyclopropyl (B3062369) moiety of the molecule alkylates the N3 position of an adenine (B156593) base. aacrjournals.orgncats.io This formation of a covalent adduct with DNA is a highly effective way to block the processes of DNA replication, leading to cell cycle arrest, primarily in the S phase, and ultimately, cell death. aacrjournals.orgaacrjournals.org this compound's ability to potently inhibit DNA synthesis has been demonstrated in various preclinical models, including both cellular and viral systems. aacrjournals.orgmedkoo.comwikipedia.org
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Name | N-(2-((7bR,8aS)-7-methyl-4-oxo-1,2,4,5,8,8a-hexahydrocyclopropa[c]pyrrolo[3,2-e]indole-2-carbonyl)-1H-indol-5-yl)benzofuran-2-carboxamide |
| Synonyms | U-73975, Adolezesin |
| Molecular Formula | C30H22N4O4 |
| Molecular Weight | 502.53 g/mol |
| CAS Number | 110314-48-2 |
| Class | Cyclopropylpyrroloindole (CPI) |
| Mechanism of Action | DNA alkylating agent, minor groove binder |
| Cellular Target | N3 of adenine in A/T-rich DNA sequences |
| Primary Effect | Inhibition of DNA replication, S-phase cell cycle arrest |
| Source: ncats.ioaacrjournals.orgmedkoo.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-1H-indol-5-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O4/c1-15-13-31-27-22(35)11-25-30(26(15)27)12-18(30)14-34(25)29(37)21-9-17-8-19(6-7-20(17)33-21)32-28(36)24-10-16-4-2-3-5-23(16)38-24/h2-11,13,18,31,33H,12,14H2,1H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRVKDUQDLJUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8O7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110314-48-2 | |
| Record name | Adozelesin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110314-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Historical Context and Developmental Trajectory
Discovery and Characterization of CC-1065 from Streptomyces zelensis
The parent compound, CC-1065, is a potent antitumor antibiotic that was first isolated from the fermentation broth of the soil bacterium Streptomyces zelensis in 1978. nih.govacs.org Early research into its mechanism of action revealed that CC-1065 derives its powerful biological effects from a unique interaction with DNA. nih.gov
CC-1065 binds to the minor groove of DNA with a high degree of sequence selectivity, favoring AT-rich regions. nih.gov Following this non-covalent binding, it forms a covalent bond with the N3 position of adenine (B156593) bases, a process known as DNA alkylation. nih.govnih.gov This irreversible alkylation of DNA disrupts its structure and integrity, ultimately leading to inhibition of DNA replication and cell death. creative-biolabs.com The biosynthesis of CC-1065 involves several amino acid precursors, including tyrosine, serine, and methionine. nih.gov
The structure of CC-1065 consists of three repeating benzodipyrrole subunits. nih.gov One of these subunits contains a reactive cyclopropyl (B3062369) ring, which is the key structural feature responsible for its DNA alkylation activity. acs.org The unique shape of the molecule allows it to fit snugly within the minor groove of the DNA double helix. aacrjournals.org
Rational Design and Development of Adozelesin as a Potent Synthetic Analogue
While CC-1065 demonstrated remarkable potency, its development as a clinical agent was hampered by concerns over its toxicity. This led researchers to embark on a process of rational drug design to create synthetic analogues that would retain the high antitumor activity of the natural product while potentially offering an improved therapeutic window. This compound emerged from these efforts as a promising candidate. aacrjournals.org
This compound is a synthetic analogue of CC-1065 and a member of the cyclopropylpyrroloindole (CPI) family. creative-biolabs.com The design of this compound was based on a deep understanding of the structure-activity relationships of CC-1065. nih.gov The goal was to create a molecule with optimal chemical reactivity and stability for enhanced biological potency. nih.gov A key modification in this compound and other analogues was the simplification of the DNA-binding portion of the molecule while retaining the crucial cyclopropane-containing alkylating subunit. acs.org
This rational design approach proved successful. This compound, like its parent compound, is a highly potent alkylating agent that binds to the minor groove of DNA at AT-rich sequences and subsequently alkylates adenine residues. nih.gov This action inhibits DNA synthesis and slows the progression of cells through the S-phase of the cell cycle. aacrjournals.org The design principles that led to this compound were based on the observation of a parabolic relationship between chemical reactivity and cytotoxic potency in this class of compounds. nih.gov
| Feature | CC-1065 | This compound |
|---|---|---|
| Origin | Natural product from Streptomyces zelensis | Synthetic analogue |
| Mechanism of Action | DNA minor groove binding and alkylation | DNA minor groove binding and alkylation |
| DNA Sequence Selectivity | AT-rich sequences | AT-rich sequences |
| Key Structural Feature | Cyclopropylpyrroloindole (CPI) alkylating subunit | Cyclopropylpyrroloindole (CPI) alkylating subunit |
| Cell Cycle Effect | Inhibition of DNA replication | Inhibition of DNA replication, S-phase arrest creative-biolabs.com |
Evolution of CPI-Based Antitumor Agents in Preclinical Studies
The development of this compound was part of a broader effort to explore the therapeutic potential of cyclopropapyrroloindole (CPI)-based antitumor agents. creative-biolabs.com Following the discovery of CC-1065 and the duocarmycins, another class of natural products with a similar mechanism of action, extensive research was conducted on their synthetic analogues. nih.govnih.gov
Preclinical studies on various CPI derivatives have provided a detailed understanding of the relationship between their structure, reactivity, and biological activity. nih.gov Researchers systematically modified different parts of the molecule, including the alkylating subunit and the DNA-binding domain, to optimize their properties. acs.org For instance, the CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) analogues were found to be more stable and potent than derivatives bearing the CC-1065 alkylating subunit. nih.gov
These preclinical investigations demonstrated that CPI-based agents have potent activity against a wide range of cancer cells, including those that are resistant to other chemotherapy drugs. mdpi.com The high potency of these compounds, often in the picomolar range, makes them attractive candidates for further development. creative-biolabs.com The evolution of this class of compounds has also led to the development of prodrugs, which are designed to be activated under specific conditions within the tumor environment, potentially reducing systemic toxicity. nih.gov Other CPI-based agents that have undergone preclinical and clinical evaluation include bizelesin (B1683896) and carzelesin. creative-biolabs.com
| Compound | Class | Key Feature |
|---|---|---|
| CC-1065 | Natural Product | Parent compound, potent DNA alkylator nih.gov |
| Duocarmycin SA | Natural Product | Similar mechanism to CC-1065, also from Streptomyces creative-biolabs.com |
| This compound | Synthetic Analogue | Designed for improved properties over CC-1065 aacrjournals.org |
| Bizelesin | Synthetic Analogue | Causes DNA cross-linking creative-biolabs.com |
| Carzelesin | Synthetic Analogue (Prodrug) | Requires activation to become functional creative-biolabs.com |
Molecular Mechanism of Action: Dna Interaction and Cellular Impact
DNA Binding Characteristics
The primary mechanism through which adozelesin exerts its cytotoxic effects is by binding to DNA and forming a covalent bond, a process known as alkylation. scispace.comcancer.gov This interaction is not random; it is highly specific in terms of where and how it binds to the DNA double helix.
This compound is characterized as a DNA minor groove binding agent. aacrjournals.orgcreative-biolabs.comcancer.gov The minor groove is one of the two grooves that spiral around the DNA double helix, and it is typically narrower than the major groove. Most proteins that interact with DNA bind to the major groove, making the minor groove a relatively unoccupied and vulnerable target for small molecules like this compound. scispace.com The molecule's structure allows it to fit snugly into the narrow space of the minor groove, which is the initial step in its mechanism of action. researchgate.net This binding is a non-covalent and reversible interaction that precedes the final, irreversible step of DNA alkylation. scispace.comresearchgate.net
This compound does not bind to just any sequence of DNA; it shows a strong preference for regions that are rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. aacrjournals.orgncats.io The structure of the A/T-rich minor groove is narrower and deeper, which facilitates the specific binding of this compound. researchgate.net Research has identified specific DNA sequence motifs that this compound preferentially targets. The consensus sequence is often cited as 5'-(A/T)(A/T)A-3'. mcgill.caasm.org Another study notes preferred binding sites as 5'(A/T)₃₋₄A3'. nih.gov This sequence-specific binding is a critical determinant of its biological activity. tandfonline.com The clustering of these A/T-rich motifs in certain genomic regions, such as matrix attachment regions (MARs), may lead to preferential damage in these specific areas. mcgill.canih.gov
Following its specific binding in the minor groove, this compound forms a permanent covalent bond with the DNA. This chemical reaction, known as alkylation, involves the transfer of an alkyl group from this compound to a DNA base. scispace.com Specifically, this compound alkylates the N3 position of an adenine base located at the 3'-end of its binding site. aacrjournals.orgkoreascience.krincanthera.com The reactive part of the this compound molecule is a cyclopropyl (B3062369) group, which, once the drug is correctly positioned in the minor groove, opens and bonds to the adenine. scispace.comresearchgate.net This event creates a stable this compound-DNA adduct, a lesion that distorts the DNA structure and interferes with its normal functions. aacrjournals.org
The interaction between this compound and DNA is a highly controlled process influenced by stereochemistry. The formation of the covalent adduct is a stereoelectronically controlled reaction. researchgate.net This means that the three-dimensional arrangement of atoms in both the drug and the DNA target dictates the feasibility and outcome of the reaction. The non-covalent binding of this compound within the A/T-rich minor groove positions the molecule in a sterically accessible orientation for the alkylation to occur. researchgate.net Studies have shown that both the natural and the unnatural enantiomers (mirror-image isomers) of this compound can alkylate DNA, with the sequence selectivity being primarily governed by the initial preferential binding within the minor groove. researchgate.net
Impact on DNA Replication Fidelity and Processivity
The formation of this compound-DNA adducts has profound consequences for the cell, most notably by severely disrupting the process of DNA replication. aacrjournals.orgmdpi.com
This compound is a potent inhibitor of DNA replication. aacrjournals.orgcreative-biolabs.com The covalent adducts act as physical blocks on the DNA template, preventing the DNA polymerase enzyme from proceeding along the strand. This leads to a rapid halt in DNA synthesis. aacrjournals.orgmcgill.ca The inhibition occurs through a "trans-acting" mechanism, which implies that the drug inactivates a crucial replication factor that is not necessarily located at the site of the DNA adduct itself. aacrjournals.orgcreative-biolabs.com This factor has been identified as Replication Protein A (RPA), a key protein that binds to single-stranded DNA and is essential for replication, repair, and recombination. aacrjournals.orgnih.gov
Treatment with this compound leads to the hyperphosphorylation of a subunit of RPA, which correlates with a deficiency in RPA activity. aacrjournals.orgnih.gov This inactivation of RPA and the stalling of replication forks trigger cellular DNA damage responses. aacrjournals.orgnih.gov Consequently, cells treated with this compound are preferentially arrested in the S phase of the cell cycle, which is the phase when DNA synthesis occurs. aacrjournals.orgcreative-biolabs.com This S-phase-specific arrest is a hallmark of the cellular response to this compound-induced DNA damage. aacrjournals.orgnih.gov
Data Tables
Table 1: this compound DNA Binding and Alkylation Characteristics
| Characteristic | Description | References |
| Binding Site | Minor groove of the DNA double helix | aacrjournals.org, creative-biolabs.com, cancer.gov |
| Sequence Specificity | Prefers Adenine-Thymine (A/T)-rich regions | aacrjournals.org, ncats.io, mcgill.ca |
| Consensus Motif | 5'-(A/T)(A/T)A-3' or 5'(A/T)₃₋₄A3' | mcgill.ca, nih.gov, asm.org |
| Reaction Type | Covalent alkylation | scispace.com, koreascience.kr |
| Target Atom | N3 position of Adenine | aacrjournals.org, incanthera.com, nih.gov |
| Reactive Moiety | Cyclopropyl group | scispace.com, researchgate.net |
Table 2: Cellular Impact of this compound
| Cellular Process Affected | Effect | References |
| DNA Replication | Potent inhibition | aacrjournals.org, creative-biolabs.com, cancer.gov |
| Cell Cycle | Arrest in S phase | aacrjournals.org, creative-biolabs.com |
| Key Protein Target | Inactivation of Replication Protein A (RPA) | aacrjournals.org, nih.gov |
| Damage Response | Induction of RPA hyperphosphorylation and focalization | aacrjournals.org, nih.gov |
Inhibition of Viral DNA Replication (e.g., Simian Virus 40 (SV40) DNA)
This compound has been demonstrated to be a powerful inhibitor of both cellular and viral DNA replication. aacrjournals.orgmedkoo.com A key model system for studying this inhibition is the Simian Virus 40 (SV40). Research has shown that this compound effectively curtails the replication of SV40 DNA in infected cells. medkoo.comnih.govwikipedia.org Studies using neutral/neutral two-dimensional agarose (B213101) gel electrophoresis to analyze SV40 DNA replication intermediates from this compound-treated infected cells revealed a rapid disappearance of these intermediates. nih.gov This disappearance was attributed to the maturation of existing replication intermediates in the absence of new initiation events, indicating that this compound primarily blocks the initiation of SV40 DNA replication. nih.gov The inhibitory concentration for SV40 DNA replication is notably low, with nearly 50% inhibition observed in the nanomolar range. researchgate.net
The table below summarizes the key findings regarding this compound's effect on SV40 DNA replication.
| Feature | Observation | Reference |
| Primary Effect | Inhibition of the initiation of SV40 DNA replication. | nih.gov |
| Replication Intermediates | Rapidly disappear from infected cells upon treatment. | nih.gov |
| Mechanism of Disappearance | Maturation of existing intermediates without new initiation. | nih.gov |
| Potency | Effective at concentrations that adduct only a small fraction of SV40 DNA molecules. | nih.gov |
Trans-Acting Mechanism of Replication Inhibition
The inhibition of DNA replication by this compound is not solely due to the physical obstruction caused by its adducts on the DNA template. Instead, it operates through a trans-acting mechanism. aacrjournals.orgnih.govaacrjournals.org This means that the presence of this compound-DNA adducts leads to the inactivation of a cellular factor that is essential for replication, and this inactivated factor is then unable to support replication on other, undamaged DNA templates.
The key trans-acting replication factor identified as being inactivated by this compound treatment is Replication Protein A (RPA). aacrjournals.orgaacrjournals.orggrantome.com RPA is a crucial single-stranded DNA-binding protein necessary for DNA replication, repair, and recombination. aacrjournals.org In cells treated with this compound, RPA activity is found to be deficient, and the middle subunit of RPA (RPA32) becomes hyperphosphorylated. aacrjournals.orgnih.govaacrjournals.org This inactivation of RPA is a central event in how this compound arrests DNA replication. medkoo.comaacrjournals.org
Differential Effects on Active and Silent DNA Replication Origins
This compound's impact on DNA replication is not uniform across the genome; it differentially affects active and silent origins of replication, particularly in cells with compromised DNA damage checkpoints. nih.gov In a yeast model system, analysis of replication intermediates showed that this compound inhibits the activity of active replication origins and stalls the progression of replication forks emanating from them. nih.govoup.com
Conversely, in checkpoint kinase mutant cells (rad53 and mec1 mutants), this compound was found to activate normally silent replication origins present in the same chromosome. nih.gov This suggests that while this compound directly inhibits active origins, the cellular response in checkpoint-deficient environments can lead to an abnormal replication pattern characterized by the firing of dormant origins. nih.gov This differential effect highlights the interplay between the drug's direct DNA damaging action and the cell's checkpoint signaling pathways. nih.govmdpi.com
Role of Checkpoint Kinase Mutants in Replication Response
The cellular response to this compound-induced DNA damage is heavily influenced by the status of checkpoint kinase genes. nih.gov Key checkpoint kinases, such as RAD53 and MEC1 in yeast (homologues of human CHK2 and ATM, respectively), regulate the intra-S-phase DNA damage checkpoint. nih.govmdpi.com
In yeast strains with mutations in RAD53 and MEC1, the inhibitory effect of this compound on active replication origins and fork progression was not eliminated. nih.gov However, some distinct effects were observed. For instance, in rad53 mutants, novel replication intermediates suggestive of DNA breaks were detected, indicating that the wild-type RAD53 protein is important for maintaining chromosome integrity in the presence of this compound. nih.gov Furthermore, as mentioned previously, the activation of normally silent origins by this compound was specifically observed in these rad53 and mec1 mutant cells. nih.gov In mec1-100 mutants, the fork stalling signal induced by this compound was reduced compared to wild-type cells, suggesting that replication forks remain stalled for shorter periods. nih.gov
The table below outlines the effects of this compound in the context of checkpoint kinase mutations.
| Checkpoint Mutant | Effect of this compound | Implication | Reference |
| rad53 | Inhibition of active origins persists; DNA breaks detected; silent origins activated. | RAD53 is crucial for maintaining chromosome integrity and preventing abnormal origin firing. | nih.gov |
| mec1 | Inhibition of active origins persists; silent origins activated. | MEC1 is involved in suppressing dormant origins in the presence of DNA damage. | nih.gov |
| mec1-100 | Reduced intensity of fork stalling signals at early origins. | The checkpoint-defective protein allows for faster restart or processing of stalled forks. | nih.gov |
Cell Cycle Perturbations
This compound's potent inhibition of DNA replication inevitably leads to significant disruptions in the cell cycle, primarily causing arrests in the S and G2/M phases. aacrjournals.orgscispace.com
Induction of S-Phase Cell Cycle Arrest
A primary and well-documented effect of this compound is the induction of an S-phase cell cycle arrest. aacrjournals.orgaacrjournals.orgcreative-biolabs.com This arrest is a direct consequence of the formation of this compound-DNA adducts, which stall replication forks. aacrjournals.org The cellular DNA damage response to this compound, including the hyperphosphorylation of RPA and the formation of γ-H2AX foci (a marker of DNA double-strand breaks), is dependent on active DNA replication forks and is induced specifically in S-phase cells. aacrjournals.orgnih.gov This indicates that the collision of the replication machinery with the drug-DNA adducts is the trigger for the S-phase checkpoint response. aacrjournals.org Studies in various cell lines have shown that cells treated with this compound accumulate in the S-phase, as their progression through this phase is slowed. scispace.comresearchgate.net
Induction of G2/M Phase Cell Cycle Arrest
In addition to the S-phase delay, this compound also causes a significant block in the G2/M phase of the cell cycle. researchgate.netscispace.com After a transient slowing of progression through the S-phase, cells tend to accumulate in G2. scispace.com This G2 blockade is a common cellular response to DNA damage, providing an opportunity for DNA repair before the cell commits to mitosis. In some cell systems, it has been observed that low concentrations of this compound induce a transient S-phase block followed by a G2/M arrest. scispace.com In yeast, treatment with this compound resulted in an accumulation of large-budded cells with single nuclei, which is indicative of an arrest in the S or G2 phase. researchgate.net
Cell Cycle Escape Mechanisms and Polyploidy Induction
This compound, a potent DNA alkylating agent, exerts significant effects on cell cycle progression, leading to a cascade of events that can culminate in cell death. nih.govscispace.com A key feature of its mechanism is the induction of a transient S-phase slowdown followed by a blockade of cells in the G2 phase of the cell cycle. nih.gov However, a notable characteristic of this compound's impact is that some cells can escape this G2 arrest.
This escape from the G2 checkpoint does not typically lead to normal cell division. Instead, cells that bypass the G2 block often commence a second round of DNA synthesis without undergoing cytokinesis, the process of cell division. nih.gov This aberrant progression results in the formation of tetraploid cells, which possess double the normal chromosome number. nih.gov This process of DNA replication without cell division is also known as endoreduplication. researchgate.net
The induction of polyploidy, characterized by the presence of more than two complete sets of chromosomes, is a significant consequence of this compound exposure. capes.gov.brscispace.comcolab.ws The formation of these polyploid cells is considered a key event in the cytotoxic activity of this compound, leading to unbalanced growth and eventual cell death. nih.govscispace.com
Research has shown that this compound's ability to induce these effects is linked to its interaction with DNA. By alkylating DNA at specific sites, this compound triggers a DNA damage response. scispace.com This response includes the transient inhibition of DNA synthesis and the subsequent G2 blockade. nih.govscispace.com The escape from this blockade and the ensuing polyploidy are part of a sequence of events that ultimately lead to the demise of the cell. nih.gov
Studies in various cell lines, including V79 hamster cells and human tumor cells, have demonstrated these cell cycle effects. nih.gov For instance, in V79 cells, this compound treatment led to a transient slowing of S-phase progression and a subsequent accumulation of cells in G2. nih.gov A fraction of these cells then bypassed the G2 block and became tetraploid. nih.gov
The molecular machinery involved in this process is complex. The degradation of key cell cycle regulatory proteins is implicated in the cellular response to this compound. For example, the protein Cdc6, which is essential for the initiation of DNA replication, is targeted for degradation in cells treated with this compound. d-nb.infonih.gov This degradation is part of a broader cellular response to the DNA damage induced by the compound. nih.govmolbiolcell.org This response appears to be independent of the tumor suppressor protein p53. molbiolcell.orgresearchgate.net
The table below summarizes the key research findings regarding this compound's effects on the cell cycle and polyploidy induction.
Interactive Data Table: Research Findings on this compound's Cellular Effects
| Finding | Cell Line(s) | Key Outcome | Reference(s) |
| Transient S-phase slowing and G2 blockade | V79, L1210 | Cells are delayed in S-phase and arrest in G2. | nih.gov |
| Escape from G2 block | V79 | A portion of cells bypass the G2 arrest. | nih.gov |
| Induction of polyploidy (tetraploidy) | V79 | Cells escaping G2 arrest undergo another round of DNA synthesis without division, becoming tetraploid. | nih.gov |
| DNA alkylation leads to a cascade of events | General | DNA alkylation triggers transient DNA synthesis inhibition, G2 blockade, polyploidy, and ultimately cell death. | nih.govscispace.com |
| Degradation of Cdc6 protein | Human cells | This compound induces the proteasome-dependent destruction of Cdc6, a key DNA replication licensing protein. | nih.gov |
| p53-independent Cdc6 degradation | Human cells | The degradation of Cdc6 after this compound-induced DNA damage occurs in both p53-proficient and p53-deficient cells. | molbiolcell.org |
Preclinical Biological Activity and Efficacy Studies
In Vitro Cytotoxicity Profile
Adozelesin exhibits potent cytotoxicity across a range of cancer cell lines. Its mechanism of action involves binding to the minor groove of DNA and alkylating adenine (B156593) bases, which ultimately inhibits DNA replication and leads to cell death. portico.org
This compound is highly cytotoxic to various rodent cell lines. For instance, after a two-hour exposure, it causes 90% lethality in Chinese hamster lung (V79) cells at a concentration of 0.19 ng/mL. nih.gov Studies have shown that cells in the late G1 and mid-S phases of the cell cycle are most sensitive to this compound, while those in the M and early G1 phases are more resistant. mdpi.com The cytotoxicity of this compound has also been extensively studied in L1210 murine leukemia cells. portico.org
Table 1: In Vitro Cytotoxicity of this compound in Murine Cell Lines
| Cell Line | Species | Tissue of Origin | Measurement | Value | Reference |
|---|---|---|---|---|---|
| V79 | Chinese Hamster | Lung | IC90 (2-hr exposure) | 0.19 ng/mL | nih.gov |
| B16 | Mouse | Melanoma | IC90 (2-hr exposure) | 0.2 ng/mL | nih.gov |
IC90: Concentration causing 90% inhibition of cell survival. IC50: Concentration causing 50% inhibition of cell growth.
This compound has demonstrated remarkable potency against human cancer cell lines. In human ovarian carcinoma (A2780) cells, it caused 90% lethality at a concentration of just 0.025 ng/mL after a two-hour exposure. nih.gov The heightened sensitivity of A2780 cells is linked to both greater DNA alkylation at given drug concentrations and a higher intrinsic sensitivity, leading to more significant cell death at comparable levels of DNA alkylation. nih.gov
The compound's effects have also been evaluated in other gynecologic cancer cell lines, including AN3, AE7, BG1, HEC1A, and SKUT1B, where it induced complex cell-cycle perturbations. nih.gov Additionally, this compound's cytotoxic effects have been noted in human colon cancer cell lines such as HCT116. acs.orgresearchgate.net
Table 2: In Vitro Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Cancer Type | Measurement | Value | Reference |
|---|---|---|---|---|
| A2780 | Ovarian Carcinoma | IC90 (2-hr exposure) | 0.025 ng/mL | nih.gov |
| AN3, AE7, BG1, HEC1A, SKUT1B | Gynecologic Cancers | Not specified | Not specified | nih.gov |
IC90: Concentration causing 90% inhibition of cell survival.
When compared to established chemotherapeutic agents, this compound shows markedly superior potency in vitro. For example, in Chinese hamster ovary (CHO) cells, this compound achieved 90% lethality at 0.33 ng/mL. nih.gov Under the same conditions, Adriamycin (doxorubicin) required a concentration of 150 ng/mL, and cisplatin (B142131) needed 6800 ng/mL to achieve the same effect. nih.gov In another study using L1210 cells, the parent compound of this compound's class, CC-1065, was found to be 400 times more cytotoxic than doxorubicin. mdpi.com Furthermore, synergistic or greater-than-additive cytotoxic effects have been observed when this compound is combined with cisplatin, carboplatin, and carmustine (B1668450) in breast cancer cell lines. mdpi.com
In Vivo Antitumor Efficacy in Murine Models
This compound has shown a broad spectrum of in vivo antitumor activity in various murine models, proving effective against both solid tumors and leukemias. nih.gov
This compound is highly active against several subcutaneously or intraperitoneally implanted murine tumors. nih.gov It has demonstrated significant efficacy against B16 melanoma, M5076 sarcoma, and colon 38 carcinoma. nih.gov Even against the highly drug-resistant pancreas 02 carcinoma, this compound showed modest activity. nih.gov Its performance against very resistant tumors like B16 melanoma and pancreatic 02 carcinoma appears to be more effective than conventional drugs such as cisplatin, cyclophosphamide, and doxorubicin. nih.gov
The compound is highly effective against murine leukemias. In mice with L1210 leukemia, this compound treatment has resulted in long-term survivors. nih.gov Its potent in vivo activity against L1210 leukemia has been a consistent finding in preclinical evaluations. portico.org
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| Adriamycin (Doxorubicin) |
| Bizelesin (B1683896) |
| Carboplatin |
| Carmustine |
| Carzelesin |
| CC-1065 |
| Cisplatin |
| Cyclophosphamide |
| KW-2189 |
Effects on Human Tumor Xenografts in Athymic Mice
This compound has demonstrated significant efficacy against a range of human tumor xenografts subcutaneously implanted in athymic (nude) mice. nih.gov The compound has shown high effectiveness in several models, including those known for their resistance to standard chemotherapeutic agents.
Key findings in specific human tumor xenograft models include:
Colon CX-1 Adenocarcinoma: this compound was highly effective against this human colon tumor xenograft. nih.gov
Lung LX-1 Tumor: Significant antitumor activity was observed in the human lung LX-1 tumor model. nih.gov However, one study noted that while this compound significantly reduced tumor volume, regrowth occurred within 40 days after the cessation of treatment. mdpi.com
Clear Cell Caki-1 Carcinoma: The compound proved to be highly effective against this human clear cell carcinoma xenograft. nih.govnih.gov
Ovarian 2780 Carcinoma: this compound was also highly effective in the human ovarian 2780 carcinoma model. nih.govnih.gov A study noted that tumor regrowth was a challenge in this model following the end of treatment. mdpi.com
Table 1: Summary of this compound's Efficacy in Human Tumor Xenograft Models
| Tumor Xenograft Model | Efficacy of this compound | Citation(s) |
|---|---|---|
| Colon CX-1 Adenocarcinoma | Highly effective | nih.gov |
| Lung LX-1 Tumor | Highly effective, though tumor regrowth was observed post-treatment. | nih.govmdpi.com |
| Clear Cell Caki-1 Carcinoma | Highly effective | nih.govnih.gov |
| Ovarian 2780 Carcinoma | Highly effective, though tumor regrowth was observed post-treatment. | nih.govmdpi.comnih.gov |
Comparative Efficacy with Existing Antitumor Drugs in Preclinical Models
The antitumor activity of this compound has been compared favorably with several widely used anticancer drugs. In preclinical studies, this compound demonstrated a broad spectrum of in vivo activity that was often superior to that of standard agents, particularly against tumors known for their drug resistance. nih.gov
When compared with cisplatin, cyclophosphamide, and doxorubicin, this compound showed greater effectiveness in treating highly resistant tumors. nih.gov These included subcutaneously implanted mouse B16 melanoma, pancreatic 02 carcinoma, and the human colon CX-1 and lung LX-1 tumor xenografts. nih.gov
In vitro studies on gynecologic-cancer cell lines further highlighted its potency. This compound exhibited a 50% inhibitory concentration (IC50) that was 10,000 to 10,000,000 times more potent than that of Adriamycin, cisplatin, 5-fluorouracil, and 4OH-Cytoxan. nih.gov Specifically, the mean IC50 for this compound was 11.0 +/- 5.4 pM, compared to 0.17 +/- 0.06 µM for Adriamycin and 17 +/- 7 µM for cisplatin. nih.gov
Another study using a colony formation assay with human ovarian cancer cells (A2780) found this compound to be significantly more potent than other agents, including isophosphamide, vinblastine, doxorubicin, mitomycin C, VP-16, bleomycin, 5-fluorouracil, and methotrexate. mdpi.com
Table 2: Comparative In Vitro Potency of this compound in Gynecologic Cancer Cell Lines
| Compound | Mean IC50 | Citation |
|---|---|---|
| This compound | 11.0 ± 5.4 pM | nih.gov |
| Adriamycin | 0.17 ± 0.06 µM | nih.gov |
| Cisplatin | 17 ± 7 µM | nih.gov |
| 4OH-Cytoxan | 18 ± 3 µM | nih.gov |
| 5-Fluorouracil | 183 ± 116 µM | nih.gov |
Activity in Other Biological Systems
Beyond its anticancer properties, this compound has been investigated for its activity against other pathogens, notably the malaria parasite Plasmodium.
Inhibition of Plasmodium falciparum Growth In Vitro
This compound has shown potent inhibitory effects against the growth of Plasmodium falciparum in laboratory cultures. nih.gov This activity is attributed to its function as an A/T-specific DNA synthesis inhibitor, which is particularly effective given the A/T-rich nature of the malaria parasite's genome. nih.govresearchgate.net
In P. falciparum 3D7 cultures, this compound demonstrated a powerful ability to inhibit parasite growth, with a 50% inhibitory concentration (IC50) of 70 pM. nih.govmcgill.ca It was also found to be equally potent against drug-resistant strains, including FCR3 and 7G8. nih.govmcgill.ca Studies have shown that the anti-parasitic effects are irreversible if the cultures are exposed to the compound for more than six hours. nih.govmcgill.ca In asynchronous cultures, the compound was observed to arrest parasites at all stages of the asexual cycle. nih.govmcgill.ca
Suppression of Plasmodium chabaudi adami Infection In Vivo (Murine Model)
The efficacy of this compound was also demonstrated in a murine model of malaria. nih.gov In mice infected with Plasmodium chabaudi adami DK, a single injection of this compound resulted in a significant impairment of parasite growth. nih.govmcgill.ca This demonstrates the compound's ability to suppress malarial infection in a living organism, suggesting its potential as a lead for a new class of antimalarial agents. nih.gov
DNA Damage in Parasitic Genomes
The mechanism of this compound's anti-parasitic action involves the induction of damage to the parasite's genomic DNA. nih.gov A real-time PCR assay confirmed that treatment with this compound leads to damage of P. falciparum genomic DNA in vitro. nih.govmcgill.ca The compound is known to covalently alkylate the N3 position of adenine within specific A/T-rich sequences. mcgill.ca The high frequency of these target sequences in the P. falciparum genome compared to the human genome may account for its selective and potent activity. researchgate.net It has been suggested that the targets for this compound are "super-AT island" regions within the parasite's genome. researchgate.net
Structure Activity Relationships Sar and Rational Drug Design
Elucidation of Essential Structural Moieties for DNA Binding
The primary pharmacophoric group is the cyclopropapyrroloindole (CPI) subunit . nih.gov This moiety contains a highly strained cyclopropane (B1198618) ring, which is the reactive center responsible for the alkylation of DNA. thieme-connect.de Specifically, Adozelesin forms a covalent bond between the least substituted carbon of the cyclopropane ring and the N3 position of adenine (B156593) bases within the DNA minor groove. nih.govincanthera.com This alkylation event is the ultimate cause of the compound's cytotoxic effects.
The pyrroloindole core of the CPI subunit also contributes significantly to the binding affinity and selectivity. This planar, aromatic system helps to position the molecule snugly within the narrow confines of the DNA minor groove.
Studies have shown that this compound and its relatives exhibit a preference for A/T-rich sequences, particularly a 5'-TTA-3' triplet, with the alkylation occurring on the adenine. nih.govaacrjournals.org This selectivity is partly due to steric hindrance; the 2-amino group of guanine (B1146940) in G/C base pairs would clash with the drug molecule in the minor groove, thus disfavoring binding at these sites. nih.govatdbio.com
Table 1: Essential Structural Moieties of this compound and Their Functions
| Structural Moiety | Key Components | Primary Function |
|---|---|---|
| Alkylating Subunit | Cyclopropapyrroloindole (CPI) | Covalently bonds to N3 of adenine in the DNA minor groove. nih.govincanthera.com |
| DNA Binding Domain | Indole (B1671886) and Benzofuran (B130515) Subunits | Provides shape complementarity for non-covalent binding in the DNA minor groove. nih.govacs.org |
| Linking Moieties | Amide Linkers | Connects the alkylating and binding domains; influences conformation and sequence selectivity. nih.gov |
Role of Linking Moieties in DNA Interaction and Sequence Selectivity
The linking moieties in this compound, which connect the reactive CPI alkylating subunit to the DNA-binding benzofuran-indole portion, are not merely passive spacers. Instead, they play a dynamic and crucial role in modulating the molecule's interaction with DNA and influencing its sequence selectivity. In this compound, these connections are primarily amide bonds.
Furthermore, the linking moieties can form specific hydrogen bonds with the bases or the sugar-phosphate backbone of DNA, thereby contributing to the binding affinity and sequence recognition. For instance, studies have revealed that strong hydrogen bonds can form between the amide linker of this compound and the carbonyl of a thymine (B56734) base in the DNA sequence. nih.gov This interaction can cause a distortion in the local DNA structure to accommodate the bound ligand, pushing the drug towards one strand of the DNA duplex. nih.gov
This ability of the linker to form specific contacts provides a rationale for the observed, and sometimes unpredicted, sequence selectivity of this compound and its analogues. nih.gov The nature of the linker can fine-tune the binding preference, and this has been a key area of focus in the design of new CPI derivatives. For example, in the dimeric analogue Bizelesin (B1683896), the ureylene linker plays a significant role in its DNA binding properties. nih.gov The understanding of the linker's role highlights that DNA recognition by these agents is a complex interplay between the shape of the entire molecule and specific, localized interactions, rather than being solely dictated by the DNA-binding subunits.
Conformational Analysis of this compound-DNA Adducts
Understanding the three-dimensional structure of the covalent adduct formed between this compound and DNA is paramount for deciphering its mechanism of action and for the rational design of improved analogues. To this end, a combination of molecular modeling and spectroscopic techniques has been employed.
Molecular Modeling Studies (e.g., Restrained Molecular Mechanics and Dynamics)
Molecular modeling, including restrained molecular mechanics (rMM) and restrained molecular dynamics (rMD), has provided significant insights into the conformation of this compound-DNA adducts. nih.gov These computational methods use experimental data, often from NMR, to build and refine structural models of the complex.
Modeling studies have consistently shown that this compound binds in the minor groove of DNA, causing a distinct bend or kink in the DNA helix at the site of alkylation. The drug molecule itself adopts a curved shape that follows the helical contour of the minor groove. These studies have also been instrumental in visualizing the specific contacts between the drug and the DNA. For example, they have illustrated how the indole and benzofuran moieties fit within the groove and how the amide linkers can form hydrogen bonds with the DNA bases. nih.gov
Furthermore, molecular modeling has helped to explain the sequence selectivity of this compound. By modeling the drug in complex with different DNA sequences, researchers can identify favorable and unfavorable interactions. For instance, models have shown that the presence of G-C base pairs near the binding site can lead to steric clashes with the drug, thus explaining the preference for A-T rich regions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy of Adducts
High-field Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful experimental tool for probing the structure of this compound-DNA adducts in solution. By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), a detailed picture of the adduct's conformation can be constructed.
NMR studies have confirmed that this compound forms a covalent bond with the N3 of adenine and resides in the minor groove. nih.gov The data have revealed that while the Watson-Crick base pairing of the DNA duplex is largely maintained, there is significant distortion in the region surrounding the alkylated adenine. nih.gov This includes a widening of the minor groove and a bending of the DNA helix.
NOE data, which provides information about the through-space proximity of protons, has been particularly valuable in defining the precise orientation of the drug within the minor groove. These experiments have mapped out the close contacts between the protons of this compound and the protons of the DNA, confirming the snug fit of the drug. NMR and molecular dynamics studies have also indicated that to accommodate a specific hydrogen-bonding system, the bound this compound is not positioned centrally within the minor groove but is pushed toward the modified DNA strand. nih.gov
Principles of Rational Drug Design Applied to CPI Analogues
The extensive body of knowledge on the SAR of this compound and the duocarmycin family of natural products has provided a solid foundation for the rational design of new CPI analogues. The overarching goal is to improve the therapeutic index of these potent agents, either by enhancing their tumor selectivity, increasing their potency, or reducing their off-target toxicity.
One of the key principles has been the modification of the DNA-binding domain to alter sequence selectivity and affinity. By synthesizing analogues with different heterocyclic systems, researchers have been able to fine-tune the DNA-binding properties. For example, replacing the indole and benzofuran moieties with other aromatic systems can modulate the binding affinity and potentially redirect the alkylation to different DNA sequences. incanthera.com
Another major thrust has been the development of prodrug strategies . As exemplified by Carzelesin, the aim is to create inactive precursors that are converted to the active, DNA-alkylating form preferentially in the tumor microenvironment. This can be achieved by exploiting unique features of tumors, such as hypoxia (low oxygen levels) or the overexpression of certain enzymes. For instance, nitro-seco-CPI analogues have been designed to be reduced to the active form in hypoxic tumor cells. acs.org Similarly, glycosidic prodrugs that are cleaved by tumor-associated glycosidases have also been developed. acs.org
The concept of bifunctionality , as seen in Bizelesin, represents another rational design approach. By linking two pharmacophores together, it is possible to create agents that form highly cytotoxic DNA interstrand cross-links. This strategy has been shown to dramatically increase potency.
More recently, the principles of rational design have been extended to the creation of antibody-drug conjugates (ADCs) . In this approach, a highly potent CPI analogue is attached to a monoclonal antibody that specifically recognizes an antigen on the surface of cancer cells. This allows for the targeted delivery of the cytotoxic payload directly to the tumor, minimizing exposure to healthy tissues. This strategy combines the exquisite potency of the CPI pharmacophore with the high selectivity of an antibody, representing a promising avenue for the clinical application of this class of compounds.
Synthetic Methodologies and Analog Development
General Synthetic Strategies for Cyclopropylpyrroloindole (CPI) Core
The synthesis of the CPI core, the key alkylating pharmacophore of Adozelesin, is a critical aspect of its production. This tricyclic system contains a reactive cyclopropane (B1198618) ring fused to a pyrroloindole framework. General strategies for its construction often involve multi-step sequences that establish the necessary stereochemistry and functionality.
One prominent approach involves a 5-exo-trig radical cyclization. ucl.ac.ukresearchgate.net This method typically starts from a suitably substituted aromatic precursor which undergoes a radical-initiated ring closure to form one of the five-membered rings of the indole (B1671886) structure. This is often followed by further functional group manipulations and a second cyclization to complete the tricyclic core. For instance, a common strategy utilizes a tin-hydride mediated cyclization of a vinyl halide. researchgate.net
An alternative strategy employs nucleophilic substitution reactions. A 5-exo-tet nucleophilic substitution can be used to form the A ring of the CPI system. ucl.ac.uk This route might involve the alkylation of a nitrobenzene (B124822) derivative with a malonate, followed by a series of transformations to set up an intramolecular displacement, leading to the formation of the pyrrolidine (B122466) ring. researchgate.net These synthetic routes are designed to be adaptable, allowing for the introduction of various substituents and the control of stereochemistry, which is crucial for the molecule's biological activity. ucl.ac.uk
Methodologies for Incorporation of DNA-Binding and Alkylating Subunits
The structure of this compound is modular, consisting of the CPI alkylating unit (often referred to as segment A) and a DNA-binding region (segment B). acs.org The DNA-binding portion is typically composed of indole carboxylic acid derivatives that guide the molecule to AT-rich sequences in the DNA minor groove. mdpi.com
The coupling of these two subunits is a key synthetic step, generally achieved through the formation of an amide bond. The synthesis involves preparing the CPI alkylating unit and the DNA-binding indole segment separately. The CPI portion is synthesized with a free amine, while the DNA-binding segment is activated as a carboxylic acid derivative, such as an acid chloride or an active ester.
A common procedure involves the deprotection of a protected amine on the fully formed CPI core, followed by its reaction with the activated DNA-binding subunit. ucl.ac.uk For example, the synthesis can involve the coupling of the CPI amine with 5-methoxyindole-2-carboxylic acid to yield the final this compound structure. ucl.ac.uk This convergent approach allows for flexibility in synthesizing various analogs by simply changing the structure of the DNA-binding segment coupled to the CPI core.
Approaches to Synthesize Analogues with Modified Pharmacophores
To explore structure-activity relationships (SAR) and improve the pharmacological profile, numerous analogs of this compound have been synthesized with modifications to both the alkylating and DNA-binding pharmacophores. researchgate.netacs.org
Modifications to the alkylating subunit have led to the development of related structures such as CBI (cyclopropylbenzo[e]indole), CBQ, and CFI. incanthera.com These analogs alter the electronic properties and stability of the cyclopropane "warhead," which in turn affects the rate and efficiency of DNA alkylation. For instance, CBI-based agents have been shown to alkylate DNA with an enhanced rate compared to the corresponding CPI analog. researchgate.net
The DNA-binding region has also been extensively modified. Systematic variations of the indole subunits have been explored to alter DNA sequence specificity and binding affinity. researchgate.net These modifications include changing the substitution pattern on the indole rings or replacing the indole units with other heterocyclic systems. The goal of these changes is to fine-tune the molecule's interaction with the DNA minor groove, potentially increasing its selectivity for specific gene sequences. acs.org
Development of this compound Derivatives for Enhanced Biological Profiles
A significant focus of research has been the development of this compound derivatives with improved therapeutic properties, such as enhanced stability, better targeting, and different mechanisms of action. This has led to the creation of prodrugs and dimeric analogs.
Carzelesin (U-80244) is a notable prodrug of an this compound analog. portico.org It was designed to be more stable and less reactive than the parent compound. researchgate.net Carzelesin contains a chloromethyl group and a phenylurethane substituent. researchgate.netkoreascience.kr In the body, the phenylurethane is hydrolyzed, which is followed by an intramolecular cyclization to form the active cyclopropyl-containing agent (U-76074). researchgate.net This two-step activation process allows for slower formation of the reactive species. researchgate.net While Carzelesin itself shows lower potency in short-term in vitro assays compared to this compound, it has demonstrated significant therapeutic efficacy in various tumor models. ucl.ac.ukresearchgate.net
Bizelesin (B1683896) is another important synthetic derivative that functions as a DNA interstrand cross-linking agent. cancer.gov It is a dimeric molecule where two CPI units are connected by a linker. portico.org This design allows it to alkylate adenine (B156593) bases on opposite strands of the DNA, creating a covalent interstrand cross-link. wikipedia.orgcancer.gov This mechanism of action is distinct from the mono-alkylation of this compound. Bizelesin has shown exceptional cytotoxic potency, often at lower concentrations than its monomeric counterparts. portico.org
The potent cytotoxicity of these compounds has also made them attractive payloads for Antibody-Drug Conjugates (ADCs) . wikipedia.orguea.ac.uk By attaching a duocarmycin derivative like this compound to an antibody that targets a tumor-specific antigen, the cytotoxic agent can be delivered selectively to cancer cells, potentially increasing efficacy and reducing systemic toxicity. wikipedia.orgresearchgate.net
Table 1: Comparative In Vitro Cytotoxicity of this compound and its Derivatives
This table presents IC50 values, the concentration of a drug that is required for 50% inhibition in vitro.
Compound Derivative Type Cell Line IC50 Value Reference This compound (U-73975) Monomeric Alkylator L1210 0.0093 nM ucl.ac.uk Carzelesin (U-80244) Prodrug L1210 0.036 nM ucl.ac.uk Bizelesin Dimeric Cross-linker HeLaS3 0.0010 ng/mL cancer.gov This compound (U-73975) Monomeric Alkylator HeLa S3 0.00069 nM
Table 2: Chemical Compounds Mentioned
Molecular Targets and Interacting Cellular Pathways
Replication Protein A (RPA) Inactivation and Hyperphosphorylation
A primary consequence of Adozelesin-induced DNA damage is the functional inactivation of Replication Protein A (RPA). aacrjournals.orgresearchgate.net RPA is a crucial heterotrimeric protein complex (composed of RPA70, RPA32, and RPA14 subunits) that binds to single-stranded DNA (ssDNA), protecting it from degradation and playing essential roles in DNA replication, repair, and recombination. aacrjournals.org
Treatment with this compound leads to the hyperphosphorylation of the RPA32 subunit. aacrjournals.orgscispace.comresearchgate.net This modification is a key event in the cellular response to DNA damage and replicative stress. Research has demonstrated that this compound-induced RPA hyperphosphorylation is dependent on active DNA replication forks. aacrjournals.orgscispace.com This was shown in experiments where the DNA polymerase inhibitor, aphidicolin, was able to block the hyperphosphorylation of RPA32 induced by this compound. aacrjournals.orgscispace.com This indicates that the cellular DNA damage response to this compound is preferentially triggered in the S phase of the cell cycle and requires the progression of replication forks. aacrjournals.org The inactivation of RPA is a significant trans-acting mechanism through which this compound inhibits both cellular and viral DNA replication. aacrjournals.orgresearchgate.net Interestingly, the replication-inhibitory effects in cell extracts from this compound-treated cells could be reversed by the addition of exogenous, undamaged RPA, confirming that RPA is the critical factor being inactivated. researchgate.net
| Feature | Observation with this compound | Reference |
| Target Protein | Replication Protein A (RPA) | aacrjournals.orgresearchgate.netscispace.com |
| Specific Subunit | RPA32 | aacrjournals.orgresearchgate.net |
| Modification | Hyperphosphorylation | aacrjournals.orgscispace.comresearchgate.net |
| Functional Consequence | Inactivation of RPA activity, inhibition of DNA replication | aacrjournals.orgresearchgate.netscispace.com |
| Cell Cycle Dependence | S Phase-specific | aacrjournals.orgscispace.com |
| Mechanism Requirement | Active DNA replication forks | aacrjournals.orgscispace.com |
Induction of p53 Protein Accumulation
The tumor suppressor protein p53, a central regulator of the cell cycle and apoptosis, is another key molecule affected by this compound. In response to the DNA damage caused by this compound, an accumulation of the p53 protein is observed in certain cell types. researchgate.netresearchgate.net For instance, treatment of primary human foreskin fibroblasts with this compound resulted in a substantial induction of p53 levels. researchgate.net
The consequences of p53 accumulation can vary depending on the concentration of this compound and the cellular context. At low concentrations (e.g., 0.5 nM) in HCT116 colon carcinoma cells, this compound was found to increase the induction of both p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. scispace.commdpi.com This led to a transient S-phase block and a G2-M cell cycle arrest. scispace.commdpi.com However, a higher drug concentration (e.g., 2.5 nM) resulted in apoptosis without the induction of p21. scispace.commdpi.com This suggests that the interplay between this compound concentration, p53, and p21 is critical in determining whether a cell undergoes cell cycle arrest or apoptosis. scispace.com Furthermore, this compound treatment has been shown to disrupt the complex formed between p53 and RPA. researchgate.net The type of DNA damage inflicted can also influence p53's post-translational modifications; this compound treatment was shown to enhance the acetylation of p53 at lysine (B10760008) 320 (K320). rupress.org
| Cellular Context | This compound Concentration | Effect on p53 Pathway | Cellular Outcome | Reference |
| Primary Human Fibroblasts | 100 nM | Substantial induction of p53 protein | DNA Damage Response | researchgate.net |
| HCT116 Cells | Low (0.5 nM) | Increased induction of p53 and p21 | Transient S-phase block, G2-M arrest | scispace.commdpi.com |
| HCT116 Cells | High (2.5 nM) | p53 induction, no p21 induction | Apoptosis | scispace.commdpi.com |
| H1299 Cells | 50 μM | Enhanced acetylation of p53 at K320 | G1 arrest | rupress.orgnih.gov |
Formation of Histone γ-H2AX Foci
The phosphorylation of the histone variant H2AX on serine 139, creating what is known as γ-H2AX, is a well-established early marker of DNA double-strand breaks and replicational stress. aacrjournals.orgjst.go.jpaging-us.com this compound treatment induces the formation of distinct nuclear foci containing γ-H2AX. aacrjournals.org
Similar to RPA hyperphosphorylation, the formation of γ-H2AX foci in response to this compound is dependent on DNA replication fork progression and occurs specifically in S-phase cells. aacrjournals.org This contrasts with DNA strand scission agents, whose effects are independent of the cell cycle phase. aacrjournals.org Further studies have revealed that the this compound-induced γ-H2AX foci colocalize with RPA intranuclear foci, suggesting that these proteins are recruited to the same sites of DNA damage within the S-phase nuclei. aacrjournals.org This colocalization points to a coordinated response at the sites of stalled replication forks caused by this compound-DNA adducts. aacrjournals.org
Activation of DNA Damage Checkpoint Pathways (e.g., ATM-Rad3-related protein kinase pathway)
The cellular responses to this compound, including RPA hyperphosphorylation and γ-H2AX formation, are hallmarks of the activation of DNA damage checkpoint pathways. aacrjournals.orgmedkoo.com These pathways are orchestrated by master kinases that sense DNA lesions and initiate signaling cascades to arrest the cell cycle and promote repair. elifesciences.orgbiorxiv.org
The primary kinase implicated in the response to this compound is the ATM-Rad3-related (ATR) protein kinase. aacrjournals.orgportlandpress.com ATR is typically activated by a variety of lesions that cause stalled replication forks, which is consistent with this compound's mode of action. aacrjournals.orgresearchgate.net The dependence of γ-H2AX formation on replication fork progression strongly suggests the involvement of the ATR kinase pathway, rather than the Ataxia Telangiectasia Mutated (ATM) kinase, which primarily responds to double-strand breaks. aacrjournals.orgbio-rad.com Studies have explicitly shown that this compound activates the ATR/Chk1 signaling pathway. portlandpress.com In yeast, the homologues of human checkpoint kinases, Mec1 (an ATR/ATM homolog) and Rad53 (a CHK2 homolog), are involved in the response to this compound-induced damage. nih.gov
Cross-talk with Other Cellular Signaling Networks
The effects of this compound are not confined to a single pathway but involve extensive cross-talk between different cellular signaling networks. The drug's impact on DNA replication, cell cycle control, and protein degradation pathways illustrates this complexity.
One significant point of cross-talk involves the interplay between the DNA damage response and the machinery that controls the initiation of DNA replication. This compound has been shown to induce the rapid, proteasome-dependent destruction of Cdc6. molbiolcell.orgnih.gov Cdc6 is a critical protein required for licensing DNA replication origins. molbiolcell.org Its degradation effectively uncouples DNA replication from the cell division cycle, representing a profound checkpoint response. researchgate.netmolbiolcell.org
The differential outcomes of apoptosis versus senescence induced by this compound and the related compound Bizelesin (B1683896) highlight the cross-talk between the p53/p21 pathway and the ultimate cell fate decision-making process. scispace.commdpi.com In cells lacking p21, both drugs triggered apoptosis, indicating that p21 is a crucial node that directs the cellular response towards sustained G2-M arrest and senescence rather than cell death. scispace.com The disruption of the p53-RPA complex by this compound further underscores the intricate connections between DNA damage sensing, replication machinery, and tumor suppressor pathways. researchgate.net
Mechanisms of Resistance in Preclinical Models
Intrinsic Cellular Resistance Mechanisms to DNA-Damaging Agents
Intrinsic resistance refers to the inherent properties of a cell that confer protection against a drug without prior exposure. For DNA-damaging agents like Adozelesin, a primary mechanism of intrinsic resistance is linked to the cell's proliferative state and cell cycle phase. researchgate.netnih.gov
Studies in various cell lines, including V79 Chinese hamster cells, have demonstrated a clear cell-cycle-dependent sensitivity to this compound. nih.gov Cells in a quiescent state (G0) or in the M and early G1 phases of the cell cycle exhibit the highest resistance. nih.gov Conversely, cells in the late G1 and mid-S phases are the most sensitive to the drug's cytotoxic effects. nih.gov This suggests that the cellular machinery present during active DNA replication is a key determinant of this compound's efficacy. The resistance of non-proliferating cells is a common feature for many DNA-damaging agents, as their mechanism relies on disrupting the replication process. researchgate.net
Furthermore, the basal capacity of a cell's DNA repair and damage response pathways can contribute to intrinsic resistance. oncohemakey.com Cells with highly efficient DNA repair systems may be able to remove this compound-induced adducts before they trigger catastrophic events like replication fork collapse or apoptosis. mdpi.comoncohemakey.com General mechanisms of resistance to alkylating agents that can be considered intrinsic include elevated levels of cellular detoxification systems, such as those involving nonprotein sulfhydryl groups, and reduced drug permeability. nih.gov
Acquired Resistance Pathways Relevant to Alkylating Agents
Acquired resistance develops in tumor cells following exposure to a drug, leading to the selection and growth of a resistant cell population. A significant pathway for acquired resistance to this compound and other structurally unrelated drugs is the multidrug resistance (MDR) mechanism. aacrjournals.orgnih.gov
In preclinical studies, V79 cells made resistant to this compound (V79/AdoR) demonstrated classic features of the MDR phenotype. nih.gov These cells exhibited cross-resistance to other cytotoxic agents and were found to express mdr mRNA and the corresponding P-glycoprotein (p170), a well-known drug efflux pump. nih.gov The resistance in these cells could be reversed by verapamil, a known inhibitor of P-glycoprotein. nih.gov A primary consequence of this MDR phenotype is reduced intracellular accumulation of the drug. aacrjournals.orgnih.gov In V79/AdoR cells, both the uptake of this compound and the amount of drug alkylated to DNA were significantly lower compared to the sensitive parent cell line (V79/S). aacrjournals.orgnih.gov
However, research indicates that MDR is not the sole mechanism of acquired resistance. Even when normalized for the amount of drug bound to DNA, V79/AdoR cells showed significantly higher survival rates than the sensitive cells, suggesting that additional "post-target" resistance mechanisms are at play. nih.gov These could include enhanced DNA repair capabilities or altered downstream signaling pathways that allow the cell to tolerate a certain level of DNA damage. nih.govnih.gov
Role of DNA Repair Mechanisms in Counteracting this compound-Induced Damage
The cytotoxic effect of this compound stems from the formation of stable DNA adducts. Consequently, the cell's ability to repair this damage is a critical factor in determining its survival and resistance. Several DNA repair pathways are implicated in responding to the types of lesions created by alkylating agents.
The Base Excision Repair (BER) pathway is a major contributor to cellular resistance against alkylating agents like temozolomide, which, similar to this compound, creates base lesions. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org BER is responsible for repairing N-methylated bases, which constitute a large fraction of the damage from some alkylating agents. nih.govaacrjournals.org The pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base. nih.gov While direct evidence for specific BER glycosylases in this compound resistance is still emerging, the general role of BER in repairing alkylation damage is well-established. aacrjournals.orgaacrjournals.orgnih.gov Enhanced BER capacity could therefore contribute to this compound resistance by efficiently removing the N3-adenine adducts it creates. aacrjournals.orgaacrjournals.org Studies on other alkylating agents have shown that the expression levels of key BER enzymes, such as DNA polymerase-β (pol-β) and alkyladenine DNA glycosylase (Aag), can significantly influence cellular sensitivity. nih.govaacrjournals.org
Other repair pathways, such as Nucleotide Excision Repair (NER) and Homologous Recombination (HR), also play roles in repairing DNA alkylation damage and can contribute to resistance. researchgate.netasm.org In some contexts, NER can repair methylated DNA bases, and HR is crucial for repairing double-strand breaks that can arise from stalled or collapsed replication forks—a common consequence of unrepaired DNA adducts. nih.govresearchgate.netasm.org The upregulation of genes involved in these pathways, such as RAD51 and FEN1, has been observed in cells resistant to duocarmycin analogues, suggesting an enhanced DNA repair response contributes to resistance. mdpi.com
Cellular Adaptive Responses to Replication Stress and DNA Adducts
This compound's primary effect is the rapid inhibition of DNA replication, which induces significant replication stress and triggers a complex cellular signaling network known as the DNA Damage Response (DDR). researchgate.netnih.govmdpi.comnih.gov The nature of this response is a key factor in cell fate and can be modulated to confer resistance.
This compound-induced DNA damage responses are notably S-phase specific and dependent on active DNA replication forks. nih.gov Key events include the hyperphosphorylation of Replication Protein A (RPA) and the formation of intranuclear foci containing both RPA and phosphorylated histone H2AX (γ-H2AX). nih.gov These events can be blocked by inhibitors of DNA replication, such as aphidicolin, confirming that the damage response is triggered by the collision of the replication machinery with the this compound-DNA adduct. nih.gov
The DDR is orchestrated by master kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). oaepublish.comnih.govbio-rad.comfrontiersin.org ATR is particularly responsive to stalled replication forks, while ATM responds to double-strand breaks which can be a downstream consequence of replication fork collapse. oaepublish.combio-rad.com These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn orchestrate a cell cycle arrest, typically in the S and G2 phases for this compound. mdpi.comresearchgate.netbio-rad.comscispace.com This arrest provides the cell with time to attempt DNA repair. oncohemakey.com In yeast models, homologs of human CHK2 and ATM (RAD53 and MEC1) have been shown to be involved in the response to this compound. mdpi.com
An adaptive response can involve the upregulation of these checkpoint and repair pathways, allowing cells to more effectively manage the drug-induced damage and avoid apoptosis. biorxiv.orgmdpi.com Cells that can efficiently arrest the cell cycle, repair the DNA adducts, and successfully restart replication will survive, contributing to an acquired resistance phenotype. mdpi.com Conversely, overwhelming this adaptive capacity is key to the drug's therapeutic effect. scispace.com
Future Research Directions in Adozelesin Analogue Development
Design of Novel Adozelesin Analogues with Improved Selectivity
A primary goal in the evolution of this compound is the creation of new analogues with superior tumor selectivity to minimize off-target effects. This compound and its parent compound, CC-1065, are known to bind to the minor groove of DNA and alkylate adenine-N3 in a sequence-selective manner, particularly within AT-rich sequences. nih.govincanthera.com Future research will focus on modifying the structure of this compound to enhance this sequence specificity and target DNA sequences that are more prevalent in cancer cells.
One promising approach involves the synthesis of achiral analogues. Researchers have designed and synthesized achiral seco-amino- and seco-hydroxycyclopropylbenz[e]indolone (seco-CBI) analogues that lack a stereocenter but demonstrate similar covalent sequence specificity to this compound for the 5'-AAAAA-3' site. acs.orgnih.gov These achiral compounds have shown significant cytotoxicity against various cancer cell lines and in vivo anticancer activity with reduced toxicity compared to earlier analogues. acs.orgnih.gov
Another strategy is the development of hairpin polyamide-adozelesin conjugates. Polyamides can be designed to recognize specific DNA sequences. By conjugating these to an this compound analogue, it is possible to direct the alkylating agent to a predetermined DNA sequence, thereby increasing its selectivity. aacrjournals.org Studies have shown that imidazole-containing hairpin conjugates of seco-cyclopropaneindoline-2-benzofurancarboxamide (CI-Bf) can alter the alkylation sequence preference from the typical AAAAA sequence to recognize GC-containing sequences. aacrjournals.org This demonstrates the potential to modulate and enhance sequence specificity through the design of these conjugates. aacrjournals.org
Furthermore, the synthesis of analogues with modified DNA-binding domains continues to be an active area of research. By altering the substituents on the indole (B1671886) or benzofuran (B130515) portions of the molecule, it is possible to influence the DNA binding affinity and sequence preference. incanthera.com The goal is to create molecules that not only bind more selectively to cancer-associated DNA sequences but also possess improved chemical stability. researchgate.net
Exploration of Combination Strategies with Other Molecularly Targeted Agents in Preclinical Settings
The efficacy of this compound analogues can potentially be amplified by using them in combination with other anti-cancer agents. Preclinical studies have begun to explore these synergistic interactions.
One area of investigation is the combination of this compound with agents that inhibit DNA repair mechanisms. Since this compound induces DNA damage, combining it with a drug that prevents the cancer cell from repairing this damage could lead to enhanced cell death. mcgill.ca
Another approach is to combine this compound with drugs that target different cellular pathways. For instance, a preclinical study investigated the combination of this compound with 5-aza-2'-deoxycytidine (5-Aza-CdR), an inhibitor of DNA methylation, and cytosine arabinoside (Ara-C), an inhibitor of DNA synthesis. nih.gov The combination of this compound and 5-Aza-CdR showed a synergistic cytotoxic effect on DLD-1 human colon carcinoma cells. nih.gov In contrast, the combination with Ara-C showed an antagonistic effect at a short exposure time but became synergistic with longer exposure. nih.gov These findings provide a basis for selecting drugs for future combination trials.
The combination of this compound with cisplatin (B142131) has also shown greater-than-additive, synergistic cytotoxicity in both cisplatin-sensitive and resistant breast cancer cell lines (MCF-7 and MCF-7/CP). mdpi.com This suggests that this compound could be effective in overcoming certain types of drug resistance. More recent preclinical studies have highlighted the potential of combining antibody-drug conjugates (ADCs) with immune-modulating agents to enhance anti-tumor activity. dualitybiologics.com While not directly involving this compound, these studies provide a framework for future investigations into combining this compound-based ADCs with immunotherapy.
Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies
To better predict the clinical efficacy and understand the mechanisms of action of novel this compound analogues, more sophisticated preclinical models are required. Traditional 2D cell culture and animal models often fail to accurately replicate the complexity of human tumors. theraindx.com
The development of three-dimensional (3D) organoid models derived from patient tumors (patient-derived organoids or PDOs) offers a more clinically relevant platform. theraindx.com These models better mimic the tumor architecture and genetic heterogeneity, making them more predictive of patient response. theraindx.com Advanced in vitro models, such as organ-on-a-chip systems, can also provide a more accurate assessment of drug efficacy and toxicity by simulating human physiology more closely. mdpi.com
For in vivo studies, the use of patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, is becoming increasingly important. crownbio.com These models maintain the characteristics of the original tumor and can be used to evaluate the efficacy of new this compound analogues in a more realistic setting. Furthermore, the development of "humanized" mice, which have a human immune system, allows for the study of the interaction between the drug, the tumor, and the immune system. mdpi.com Hollow fiber models can also serve as a bridge between in vitro and in vivo studies, allowing for the rapid screening of multiple compounds. theraindx.com
Investigating this compound Analogues for Non-Oncological Applications (e.g., Anti-parasitic)
The unique DNA-alkylating properties of this compound analogues suggest that their therapeutic potential may extend beyond cancer treatment. One promising area is in the treatment of parasitic diseases, particularly malaria. The genome of the malaria parasite, Plasmodium falciparum, is unusually rich in adenine (B156593) and thymine (B56734) (A-T) bases, making it a prime target for A-T specific DNA binding agents like this compound. mcgill.canih.gov
In vitro studies have shown that this compound is a potent inhibitor of P. falciparum growth, with an IC50 (half-maximal inhibitory concentration) in the picomolar range, which is significantly lower than many current anti-malarial drugs. mcgill.canih.gov It is effective against drug-resistant strains and induces damage to the parasite's genomic DNA. nih.gov Furthermore, in a murine model of malaria, a single injection of this compound was highly effective at suppressing the infection. mcgill.canih.gov
These findings provide a strong rationale for the development of this compound analogues specifically for anti-parasitic applications. The goal would be to design molecules that maintain high anti-malarial activity while having minimal toxicity in humans. mcgill.ca This "proof-of-principle" supports further investigation into this class of compounds as a potential new generation of anti-malarial agents. mcgill.cajst.go.jp
Advanced Computational Modeling for Structure-Based Drug Design and Prediction of Interactions
Computational modeling is a powerful tool that can accelerate the design and development of new this compound analogues. Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target, in this case, DNA, to design molecules that can bind with high affinity and specificity. fiveable.megardp.org
Computational methods can be used to:
Predict DNA binding: Molecular docking simulations can predict how different this compound analogues will bind to the DNA minor groove and identify the most favorable interactions. gardp.org This can help in designing analogues with altered sequence specificity.
Screen virtual libraries: Large libraries of virtual compounds can be screened computationally to identify those with the highest predicted binding affinity for a target DNA sequence, saving time and resources compared to traditional high-throughput screening. taylorandfrancis.com
Optimize lead compounds: Once a promising lead compound is identified, computational methods can be used to predict how modifications to its structure will affect its binding affinity, selectivity, and other properties. taylorandfrancis.com
Model drug-target flexibility: Advanced techniques like molecular dynamics simulations can model the dynamic interactions between a drug and its target, providing a more realistic picture of the binding process and helping to design more effective drugs. upc.edu
By integrating computational modeling with experimental validation, researchers can more rapidly iterate through the design-synthesis-testing cycle, leading to the faster development of novel this compound analogues with improved therapeutic properties.
Q & A
Q. What experimental models are most appropriate for studying Adozelesin’s cytotoxic effects?
Methodological Answer:
- Use V79 Chinese hamster lung fibroblasts to assess cytotoxicity via clonogenic assays, as this compound exhibits IC₅₀ values in the picomolar range in this model .
- Human tumor clonogenic assays (e.g., breast cancer cell lines) are suitable for evaluating phase-specific toxicity (e.g., maximal cytotoxicity in late G1/early S phase) .
- Simian Virus 40 (SV40)-based in vitro replication systems can isolate this compound’s effects on DNA replication machinery .
Q. How can researchers confirm this compound’s sequence-specific alkylation of DNA?
Methodological Answer:
- DNA footprinting (e.g., DNase I hypersensitivity assays) identifies preferential binding at A-T-rich minor grooves .
- UV crosslinking or mass spectrometry detects covalent adducts at adenine N3 positions in defined sequences (e.g., 5’-AAAAA-3’) .
- In vitro replication rescue experiments (e.g., adding exogenous replication protein A (RPA)) confirm functional disruption of DNA-protein interactions .
Q. What parameters should be monitored to assess this compound-induced cell cycle perturbations?
Methodological Answer:
- Flow cytometry with propidium iodide staining reveals S-phase delay followed by G2/M arrest and polyploidy in treated cells .
- Western blotting for p53 upregulation and RPA hyperphosphorylation (Ser4/Ser8) validates activation of DNA damage checkpoints .
- Time-lapse microscopy tracks mitotic bypass events (e.g., tetraploid formation without cytokinesis) .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s DNA synthesis inhibition across experimental systems?
Methodological Answer:
- Compare dose-response curves: this compound inhibits L1210 cell growth at 10-fold lower concentrations than DNA synthesis inhibition, suggesting cytotoxicity is not solely replication-dependent .
- Use isobologram analysis to differentiate additive vs. synergistic effects in combination studies (e.g., with tetraplatin or 5-azacytidine) .
- Validate replication stress markers (e.g., γH2AX foci) in systems where DNA adduct formation is minimal (e.g., SV40 models) .
Q. What mechanisms explain this compound’s synergy with hypomethylating agents like 5-azacytidine?
Methodological Answer:
- Co-treatment increases DNA helix destabilization, enhancing this compound’s access to minor grooves in hypomethylated regions .
- Quantify RPA inactivation via chromatin immunoprecipitation (ChIP) in 5-azacytidine-pretreated cells to assess replication fork stalling .
- Measure synergistic cytotoxicity using the median-effect principle (combination index <1 indicates synergy) .
Q. How can preclinical models optimize this compound dosing to mitigate myelosuppression?
Methodological Answer:
- Reference phase I clinical trial data : 24-hour infusions at 100 µg/m² every 6 weeks minimize prolonged thrombocytopenia/granulocytopenia while maintaining efficacy .
- In murine models, compare bolus vs. continuous dosing schedules using peripheral blood cell counts and bone marrow histology .
- Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate drug exposure with hematopoietic toxicity .
Q. What experimental strategies address this compound’s limited efficacy in metastatic breast cancer?
Methodological Answer:
- Test alternative schedules (e.g., metronomic dosing) to reduce myelosuppression and improve tolerability in xenograft models .
- Combine with Mge1p overexpression to suppress replication origin dysfunction, as shown in yeast models under alkylation stress .
- Evaluate biomarkers (e.g., RPA phosphorylation status) to identify patient subgroups with enhanced sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
